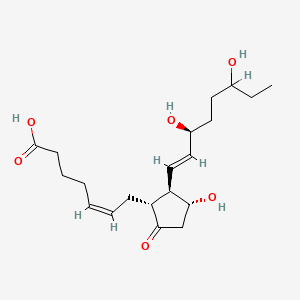

18-Hydroxyprostaglandin E2

描述

属性

CAS 编号 |

67355-95-7 |

|---|---|

分子式 |

C20H32O6 |

分子量 |

368.5 g/mol |

IUPAC 名称 |

(Z)-7-[(1R,2R,3R)-2-[(E,3S)-3,6-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O6/c1-2-14(21)9-10-15(22)11-12-17-16(18(23)13-19(17)24)7-5-3-4-6-8-20(25)26/h3,5,11-12,14-17,19,21-22,24H,2,4,6-10,13H2,1H3,(H,25,26)/b5-3-,12-11+/t14?,15-,16+,17+,19+/m0/s1 |

InChI 键 |

MUKULGJLXZDDSP-TWXROKSDSA-N |

SMILES |

CCC(CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O |

手性 SMILES |

CCC(CC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O)O |

规范 SMILES |

CCC(CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O |

同义词 |

18-hydroxy-PGE2 18-hydroxyprostaglandin E2 |

产品来源 |

United States |

化学反应分析

Metabolism and Deactivation Pathways

Once formed, 18-hydroxyprostaglandin E2 can undergo further metabolic transformations or degradation. Key reactions include:

-

Reduction to Inactive Forms : It can be reduced to 15-keto-18-hydroxyprostaglandin E2 , which is an inactive metabolite.

-

Further Hydroxylation : The compound may also be hydroxylated at different positions, leading to various derivatives with distinct biological activities.

Biological Activity and Signaling Mechanisms

This compound exerts its biological effects primarily through interaction with specific receptors on target cells, similar to other prostaglandins. It binds to G protein-coupled receptors (EP receptors), initiating intracellular signaling cascades that influence cellular responses related to inflammation and tissue repair.

Enzymatic Regulation

Research indicates that the expression of 15-hydroxyprostaglandin dehydrogenase is regulated by various factors, including inflammatory mediators. For instance:

-

Increased levels of prostaglandin E2 can lead to down-regulation of its own inactivating enzyme, suggesting a feedback mechanism that modulates its levels during inflammatory responses .

Role in Disease Contexts

Studies have highlighted the role of this compound in cancer progression and inflammation:

-

In colorectal cancer, elevated levels of prostaglandins are associated with poor prognosis, with dysregulation of enzymes like 15-hydroxyprostaglandin dehydrogenase contributing to increased levels of active prostaglandins .

-

The modulation of this enzyme's activity presents a potential therapeutic target for managing conditions characterized by excessive inflammation or tumor progression .

Stability and Reactivity

The stability and reactivity of this compound are influenced by environmental factors such as pH and temperature. Research indicates that these factors can affect its biological activity and interactions with receptors, thus impacting its physiological roles.

相似化合物的比较

Structural and Functional Comparison with Related Prostaglandins

Comparison with Prostaglandin E₂ (PGE₂)

Structural Differences :

Property PGE₂ 18-OH-PGE₂ Molecular Formula C₂₀H₃₂O₅ C₂₀H₃₂O₆ Molecular Weight 352.47 g/mol 368.47 g/mol Hydroxylation Site C11, C15 C11, C15, C18 Receptor Affinity EP1–EP4 EP2/EP4 (hypothesized) The additional hydroxyl group in 18-OH-PGE₂ likely reduces lipophilicity (LogP: ~3.14 for PGE₂ vs. ~2.8 predicted for 18-OH-PGE₂) and enhances solubility .

Comparison with 17-Phenyl-18,19,20-Trinor-PGE₂

This synthetic analog replaces the C17–C20 chain with a phenyl group and lacks C18–C20 carbons :

| Property | 18-OH-PGE₂ | 17-Phenyl-Trinor-PGE₂ |

|---|---|---|

| Molecular Formula | C₂₀H₃₂O₆ | C₂₃H₃₀O₅ |

| Molecular Weight | 368.47 g/mol | 386.48 g/mol |

| Key Modifications | C18 hydroxylation | C17 phenyl substitution |

| Receptor Selectivity | EP2/EP4 (predicted) | FP receptor antagonist |

17-Phenyl-Trinor-PGE₂ demonstrates selective antagonism at FP receptors, reducing intraocular pressure , whereas 18-OH-PGE₂’s receptor interactions are undefined.

Comparison with Prostaglandin D₂ (PGD₂) and F₂α (PGF₂α)

- PGD₂ : Isobaric with PGE₂ (C₂₀H₃₂O₅) but differs in cyclopentane ring stereochemistry. PGD₂ activates DP1/DP2 receptors, promoting allergic responses . 18-OH-PGE₂’s hydroxylation likely prevents cross-reactivity with DP receptors.

- PGF₂α: Binds FP receptors, inducing smooth muscle contraction.

Analytical and Pharmacological Data

Detection and Quantification

- LC-MS/MS Sensitivity: Compound Limit of Detection (LoD) Linear Range (Human Plasma) PGE₂ 0.09 nM 0.5–1 nM 18-OH-PGE₂ (predicted) ~0.15 nM* Not reported *Predicted based on hydroxylation-induced polarity changes .

- Immunoassays: Commercial ELISA kits for PGE₂ (e.g., DEIANS045 ) are available, but none are validated for 18-OH-PGE₂ due to antibody cross-reactivity challenges.

Stability and Metabolism

- PGE₂ is rapidly metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), with a plasma half-life of ~1–5 minutes . 18-OH-PGE₂ may resist 15-PGDH due to steric hindrance, prolonging its activity.

准备方法

Enzymatic Hydroxylation via Cytochrome P-450

The primary biosynthetic route for 18-OH-PGE2 involves cytochrome P-450-mediated hydroxylation of PGE2 or its precursor, PGE1. In seminal vesicles of primates, cytochrome P-450 enzymes exhibit a preference for hydroxylating the penultimate carbon (C-19) of prostaglandins, but a small fraction of the reaction yields 18-hydroxylated products. For example, microsomes isolated from the seminal vesicles of the cynomolgus monkey (Macaca fascicularis) metabolize PGE1 into 19-hydroxy-PGE1 (92%) and 18-hydroxy-PGE1 (8%) when supplemented with 1 mM NADPH. This reaction highlights the enzyme’s imperfect specificity, which complicates the isolation of 18-OH-PGE2 in high purity.

Table 1: Hydroxylation Products of PGE1 in Cynomolgus Monkey Seminal Vesicle Microsomes

| Substrate | Cofactor | 19-OH-PGE1 Yield | 18-OH-PGE1 Yield |

|---|---|---|---|

| PGE1 | 1 mM NADPH | 92% | 8% |

Data derived from incubation experiments with cynomolgus monkey seminal vesicle microsomes.

Tissue-Specific Biosynthesis in Human Seminal Fluid

18-OH-PGE2 is naturally present in human seminal fluid at concentrations 1–2% of those of 19-OH-PGE2. Its biosynthesis in seminal vesicles is analogous to that of 19-OH-PGE2, involving cytochrome P-450 isoforms that catalyze ω-1 hydroxylation. However, the structural basis for the minor production of 18-OH-PGE2 remains unclear. Proposed hypotheses include steric hindrance at the C-19 position or the presence of alternative enzyme conformations that favor C-18 hydroxylation.

Analytical Techniques for Identification and Quantification

Capillary Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS)

The identification of 18-OH-PGE2 in human seminal fluid was achieved using capillary GLC-MS, a gold-standard method for prostaglandin analysis due to its high sensitivity and resolution. Samples are typically derivatized to volatile trimethylsilyl (TMS) ether or methyl ester derivatives before analysis. This technique separates 18-OH-PGE2 from structurally similar compounds, such as 19-OH-PGE2 and non-hydroxylated PGE2, based on retention times and mass spectral fragmentation patterns.

Table 2: Key Mass Spectral Fragments of 18-OH-PGE2 Derivatives

| Derivative Type | Characteristic Fragments (m/z) | Diagnostic Ions |

|---|---|---|

| TMS ether | 585 (M+), 496, 406 | 496 (base peak) |

| Methyl ester | 454 (M+), 375, 317 | 375 (base peak) |

Challenges in Chromatographic Separation

Despite advances in analytical instrumentation, resolving 18-OH-PGE2 from 19-OH-PGE2 remains technically demanding. Studies using high-performance liquid chromatography (HPLC) with chiral columns, such as the Lux Amylose2 column, have achieved partial resolution of prostaglandin enantiomers. However, these methods often require tandem columns or gradient elution with acetonitrile/water/formic acid to maintain peak sharpness. For instance, a Luna C18(2) column eluted with a 20–42.5% acetonitrile gradient over 50 minutes can separate isoPGE2 isomers but fails to resolve 18-OH-PGE2 and 19-OH-PGE2.

Comparative Analysis with 19-Hydroxyprostaglandin E2

Structural and Functional Differences

The positional isomerism between 18-OH-PGE2 and 19-OH-PGE2 results in distinct biological activities. While 19-OH-PGE2 is implicated in modulating sperm motility and cervical mucus permeability, the role of 18-OH-PGE2 remains poorly characterized . Structural studies suggest that the C-18 hydroxyl group may alter receptor binding affinities or metabolic stability compared to the C-19 hydroxylated form.

常见问题

Q. How should researchers report potential conflicts of interest when studying 18-Hydroxyprostaglandin E₂ in industry collaborations?

- Methodological Answer : Disclose all funding sources and author affiliations in compliance with ICMJE guidelines. Include statements on material transfer agreements if proprietary reagents (e.g., antibodies, inhibitors) are used. For clinical samples, obtain IRB approval and document informed consent processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。